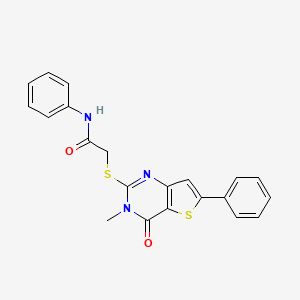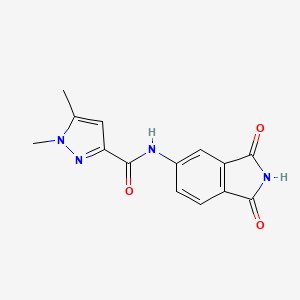
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 belongs to a class of drugs known as selective phosphodiesterase 2A (PDE2A) inhibitors, which work by increasing the levels of cyclic nucleotides in the brain, leading to improved cognitive function.
Wissenschaftliche Forschungsanwendungen
Vasodilation Properties : Pyrimidine derivatives, including those with a piperazine ring, have been identified as hypotensives, acting through direct vasodilation (McCcall et al., 1983).
Antimicrobial Activities : Some pyrimidine derivatives demonstrate significant antimicrobial activities. For example, various triazole derivatives, which may include piperazine rings, have been found to possess moderate to good activities against microorganisms (Bektaş et al., 2007).
Antibacterial and Antifungal Properties : Certain Schiff base derivatives of sulfamerazine, which is structurally related to pyrimidine compounds, have shown potent antibacterial and antifungal activity. These findings are supported by molecular modeling studies (Othman et al., 2019).
Antioxidant and Anticholinesterase Activities : A study on sulfonyl hydrazones and piperidine derivatives indicates potential antioxidant capacity and anticholinesterase activity. This highlights the therapeutic potential of such compounds in oxidative stress-related and neurological disorders (Karaman et al., 2016).
Antiemetic and Other Pharmacological Properties : 4-piperazinopyrimidines have been synthesized and evaluated for their pharmacological profile, showing properties such as antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).
Estrogen Receptor Binding and Anti-proliferative Activities : Pyrimidine-piperazine derivatives have been synthesized and tested for their binding affinity to estrogen receptors, showing potential anti-proliferative activities against certain cancer cell lines (Parveen et al., 2017).
Antibacterial and Antifungal Screening : Synthesized piperazine derivatives have demonstrated moderate antibacterial and antifungal activities, indicating their potential in combating various pathogens (J.V.Guna et al., 2009).
Interactions with Carbonic Anhydrase Enzymes : Sulfamates incorporating piperazinyl-ureido moieties have been studied for their inhibitory activity against several isoforms of carbonic anhydrase, an enzyme relevant in various physiological processes (Congiu et al., 2015).
Eigenschaften
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)15-10-13(18)4-5-14(15)19/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAHOLAWCJVARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)
![N-(3-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2599663.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2599665.png)


![3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2599670.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)
![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride](/img/structure/B2599672.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)

![2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2599677.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2599680.png)

![5-(3-methoxypropyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2599682.png)